5-Chloro-4-methylquinoline

Overview

Description

5-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, industrial chemistry, and materials science. The presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acidic or basic conditions and often requires heating to achieve the desired product .

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of a catalyst like sulfuric acid . This method is known for producing quinoline derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine and methyl groups on the quinoline ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can facilitate nucleophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used for these reactions.

Major Products Formed

Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated quinoline derivatives.

Nucleophilic Substitution: Products include amino, thiol, and other substituted quinoline derivatives.

Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-4-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylquinoline involves its interaction with various molecular targets and pathways:

DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, leading to antimicrobial and anticancer effects.

Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, affecting cell proliferation and survival.

Reactive Oxygen Species (ROS) Generation: Some quinoline derivatives can induce the generation of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

5-Chloro-4-methylquinoline can be compared with other quinoline derivatives:

5-Chloroquinoline: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.

4-Methylquinoline: Lacks the chlorine atom at the 5-position, which may influence its electrophilic and nucleophilic substitution reactions.

8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position, imparting different chemical and biological properties.

Biological Activity

5-Chloro-4-methylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides an overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

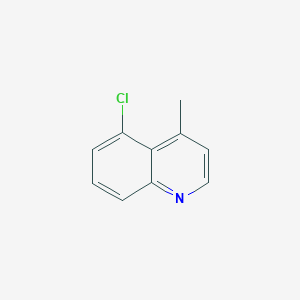

This compound has the following chemical structure:

- Molecular Formula: C10H8ClN

- Molecular Weight: 177.63 g/mol

- IUPAC Name: this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Notably, quinoline compounds have shown efficacy against SARS-CoV-2, the virus responsible for COVID-19.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study assessing the antiviral activity of various quinoline compounds, including derivatives of this compound, researchers evaluated their effectiveness in cell culture models. The results indicated that certain quinoline derivatives exhibited significant inhibitory effects on SARS-CoV-2 replication.

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound 1 (this compound) | 1.5 ± 1.0 | >100 | >66.7 |

| Chloroquine | 3.1 ± 2.7 | 89.0 ± 3.0 | 28.7 |

The selectivity index (SI) indicates that this compound has a higher therapeutic window compared to chloroquine, suggesting its potential as a candidate for further development against viral infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promise in inhibiting various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

The compound's anticancer activity is attributed to its ability to interfere with critical signaling pathways involved in cell proliferation and survival:

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to significant cell cycle arrest at the G2/M phase in various cancer cell lines.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens.

Research Findings

A study investigating the antimicrobial effects of quinoline derivatives found that:

- Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria were significantly lower than those of standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Properties

IUPAC Name |

5-chloro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEPIPKKPRZABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.